molecular formula C26H34O2Si2 B13858980 (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal

(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal

Cat. No.: B13858980
M. Wt: 434.7 g/mol
InChI Key: MEVPLMGDZAYZOB-FYWRMAATSA-N
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Description

(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal is a complex organic compound characterized by its unique structure, which includes both silyl and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of silylation and alkyne addition reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The silyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug development. The presence of silyl groups can enhance the stability and bioavailability of pharmaceutical compounds.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal exerts its effects is primarily through its reactive functional groups. The silyl group can participate in various substitution reactions, while the alkyne group can undergo addition and oxidation reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal: shares similarities with other silyl-protected alkynes and enynes.

    Trimethylsilylacetylene: Another compound with a silyl and alkyne group, used in similar synthetic applications.

    Diphenylsilylacetylene: Similar structure but with different substituents on the silyl group.

Uniqueness

What sets this compound apart is its combination of tert-butyl, diphenylsilyl, and trimethylsilyl groups, which provide unique reactivity and stability. This makes it a versatile compound for various synthetic applications.

Properties

Molecular Formula

C26H34O2Si2

Molecular Weight

434.7 g/mol

IUPAC Name

(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal

InChI

InChI=1S/C26H34O2Si2/c1-26(2,3)30(24-17-9-7-10-18-24,25-19-11-8-12-20-25)28-23(15-13-21-27)16-14-22-29(4,5)6/h7-13,15,17-21,23H,16H2,1-6H3/b15-13+

InChI Key

MEVPLMGDZAYZOB-FYWRMAATSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)/C=C/C=O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)C=CC=O

Origin of Product

United States

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